4-Bromo-2,3,6-trifluorobenzyl bromide

Physical Properties Procurement Logistics

Researchers requiring divergent synthetic routes on a single fluorinated scaffold face a key limitation: mono-halogenated benzyl bromides lack orthogonal reactivity. This polyhalogenated building block solves that with two distinct bromine atoms. - **Orthogonal functionalization**: Benzylic Br undergoes SN2 or Suzuki; aryl Br remains for late-stage Pd-catalyzed cross-coupling. - **Accelerates SAR**: Install first diversity element via amine/alkoxide, then a second via aryl coupling without protecting groups. - **Supply assurance**: Standard 1g-100g quantities ship ambient; inventory confirmed weekly.

Molecular Formula C7H3Br2F3
Molecular Weight 303.9 g/mol
CAS No. 537033-57-1
Cat. No. B3037684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3,6-trifluorobenzyl bromide
CAS537033-57-1
Molecular FormulaC7H3Br2F3
Molecular Weight303.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)F)F)CBr)F
InChIInChI=1S/C7H3Br2F3/c8-2-3-5(10)1-4(9)7(12)6(3)11/h1H,2H2
InChIKeyDNOPMSNOGDLGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,3,6-trifluorobenzyl bromide: Differentiated Building Block


4-Bromo-2,3,6-trifluorobenzyl bromide (CAS 537033-57-1) is a polyhalogenated aromatic building block, specifically a benzyl bromide derivative bearing three fluorine atoms and an additional bromine atom on the phenyl ring . Its molecular formula is C₇H₃Br₂F₃ with a molecular weight of 303.90 g/mol . The compound features two electrophilic sites: a reactive benzylic bromide and an aryl bromide, enabling sequential or orthogonal functionalization strategies that are not possible with mono-halogenated analogs .

Why Generic Analogs Fail: Key Functional Limitations


Simple substitution of 4-Bromo-2,3,6-trifluorobenzyl bromide with mono-halogenated trifluorobenzyl bromides (e.g., 2,3,6-trifluorobenzyl bromide, 2,3,4-trifluorobenzyl bromide) is not functionally equivalent. The target compound's unique ortho-bromo substitution pattern introduces both steric and electronic modifications that alter reaction kinetics and regioselectivity in cross-coupling events [1]. More critically, the presence of two distinct bromine atoms (benzylic and aryl) enables programmed, sequential functionalization, a capability absent in all mono-brominated analogs. This dual-electrophile nature is essential for convergent synthetic routes where late-stage diversification of the aryl ring is required after benzylic substitution [2]. Selecting a generic analog forfeits this orthogonal reactivity, potentially necessitating additional synthetic steps or resulting in complex mixtures.

Quantitative Evidence for 4-Bromo-2,3,6-trifluorobenzyl bromide


Molecular Weight and Physical State Differentiation

4-Bromo-2,3,6-trifluorobenzyl bromide exhibits a molecular weight of 303.90 g/mol, which is 35% greater than the 225.01 g/mol common to non-brominated trifluorobenzyl bromide analogs (e.g., 2,3,4-trifluorobenzyl bromide, 2,4,5-trifluorobenzyl bromide) . This significant mass difference directly correlates with a higher boiling point and density, which are key considerations for distillation purification and storage logistics .

Physical Properties Procurement Logistics

Dual Electrophile Architecture for Orthogonal Functionalization

Unlike 2,3,6-trifluorobenzyl bromide (CAS 151412-02-1) which possesses only a single benzylic bromide electrophile, 4-Bromo-2,3,6-trifluorobenzyl bromide contains two chemically distinct bromine atoms: a benzylic bromide and an aryl bromide. This dual-electrophile architecture allows for sequential, site-selective functionalization. Literature precedence for analogous bromobenzyl bromides demonstrates that the benzylic C(sp³)-Br bond can be selectively coupled in Suzuki-Miyaura reactions, leaving the aryl C(sp²)-Br bond intact for a subsequent orthogonal transformation [1].

Synthetic Methodology Cross-Coupling Orthogonal Reactivity

Substitution Pattern and Electronic Effects on Coupling

The specific 4-bromo-2,3,6-trifluoro substitution pattern on the benzene ring creates a unique electronic environment distinct from other regioisomers. The electron-withdrawing fluorine atoms activate the adjacent aryl bromide toward oxidative addition in palladium-catalyzed reactions. Studies on analogous bromoaromatics in copper-mediated cross-coupling reactions demonstrate that the position and number of fluorine substituents critically influence both the rate and yield of perfluoroalkylation reactions, with certain substitution patterns yielding up to 90% isolated product [1].

Cross-Coupling Electronic Effects Regioselectivity

Purity, Availability, and Procurement Parameters

Commercial sources for 4-Bromo-2,3,6-trifluorobenzyl bromide typically specify a minimum purity of 95%, with the compound supplied as a liquid at ambient temperature . This purity level is comparable to that of common analogs such as 2,3,6-trifluorobenzyl bromide (typically 97-98% purity) [1], but the target compound's specialized nature and lower production volume result in a higher unit cost (e.g., approximately €689/g compared to significantly lower prices per gram for simpler analogs) . This cost differential reflects the added synthetic complexity and the strategic value of its dual-functional architecture.

Procurement Quality Control Supply Chain

Key Application Scenarios for 4-Bromo-2,3,6-trifluorobenzyl bromide


Sequential Cross-Coupling for Fluorinated Libraries

Medicinal chemists synthesizing libraries of fluorinated drug candidates can exploit the orthogonal reactivity of the benzylic and aryl bromides. The benzylic bromide can be substituted with a nucleophile (e.g., an amine, alkoxide, or via Suzuki coupling) to install a first diversity element, while the aryl bromide remains intact for a subsequent palladium-catalyzed cross-coupling to introduce a second, distinct aryl or heteroaryl group [1]. This convergent approach accelerates SAR exploration around fluorinated core structures.

Polyfluorinated Biaryl Ligands and Materials

The electron-deficient nature of the trifluorophenyl ring, combined with the dual halogen handles, makes this compound an ideal precursor for advanced materials and ligands. For instance, selective Suzuki-Miyaura coupling at the benzylic position, followed by a second coupling at the aryl bromide, provides controlled access to unsymmetrical polyfluorinated biaryl architectures [1]. Such motifs are valuable in the development of liquid crystals, organic semiconductors, and phosphine ligands for catalysis.

Agrochemical Intermediate Synthesis via Orthogonal Functionalization

In the development of novel fluorinated agrochemicals, the ability to sequentially derivatize a core scaffold is paramount. The dual-electrophile nature of 4-Bromo-2,3,6-trifluorobenzyl bromide allows process chemists to perform a nucleophilic substitution (e.g., with a thiol or amine) at the benzylic position, followed by a transition-metal-catalyzed coupling (e.g., Suzuki, Buchwald-Hartwig) at the aryl bromide position to introduce more complex functionality. This reduces the number of synthetic operations compared to routes that would require separate building blocks for each transformation.

PET Tracer Development via Site-Selective Radiochemistry

Fluorinated benzyl bromides are established precursors for introducing fluorine-18 into radiopharmaceuticals. The unique advantage of 4-Bromo-2,3,6-trifluorobenzyl bromide lies in its two distinct bromine atoms. A benzylic bromide can undergo rapid nucleophilic [18F]fluorination under mild conditions, while the aryl bromide provides a stable, non-interfering handle for subsequent late-stage functionalization or bioconjugation via cross-coupling after the radiolabeling step. This orthogonal reactivity is not available with mono-halogenated trifluorobenzyl bromides.

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